molecular formula C19H13N3O B2741450 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 1272756-42-9

2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2741450
CAS No.: 1272756-42-9
M. Wt: 299.333
InChI Key: OKDRJKRYOOAARO-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile” is a chemical compound with the molecular formula C15H12N4O . It is a derivative of chromene, a class of chemical compounds with a fused benzene and pyran ring .


Synthesis Analysis

The synthesis of this compound can be achieved through a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile . This reaction is catalyst-free and takes place in water at ambient temperature .


Chemical Reactions Analysis

The compound is synthesized through a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile . The reaction is catalyst-free and takes place in water at ambient temperature .

Scientific Research Applications

Reactivity Under Microwave Irradiation

A study explored the reactivity of 2-amino-2H-benzopyran-3-carbonitrile derivatives under microwave irradiation to create new classes of compounds with potential bioactive properties. These derivatives were evaluated for in vitro cancer assays and Serine/Threonine protein kinase inhibition assays, showing activity against several tumor cell lines and protein kinases, indicating their potential in cancer research and therapy (Bazureau et al., 2017).

Solventless Synthesis of Chromeno Pyridinone Derivatives

Another research presented an easy, solventless synthesis method for mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives. This method provides a simple, mild, and environmentally friendly pathway for creating these derivatives, which could have implications for developing new pharmaceuticals or materials (Kibou et al., 2016).

Innovative Protocol for Synthesis

A study introduced a novel protocol for synthesizing 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles and 9,10-dihydro-3-(pyridine-2-yl)-1-sec-aminophenanthrene-2-carbonitriles, highlighting a transition metal-free route for creating asymmetrical 1,3-teraryls. These compounds' synthesis could open new avenues for the development of therapeutic agents or research tools (Patil & Mahulikar, 2013).

Antimicrobial Activity

Research on the antimicrobial effects of newly designed 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives against various pathogenic microbial strains has shown promising results. This study indicates the potential of these derivatives as candidates for new antibacterial drugs, particularly due to their strong effects against certain bacterial strains (Moshafi et al., 2016).

Anti-Cancer and Pharmacological Activities

A study on the anti-cancerous properties of synthesized substituted chromene compounds demonstrated their potential analgesic, anticonvulsant, and anti-inflammatory activities. This suggests that these compounds could be explored further for their pharmacological benefits, particularly in developing new treatments for cancer and related conditions (Abdelwahab & Fekry, 2022).

Properties

IUPAC Name

2-amino-4-pyridin-4-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-11-16-18(12-5-7-22-8-6-12)15-9-13-3-1-2-4-14(13)10-17(15)23-19(16)21/h1-10,18H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRJKRYOOAARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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